tert-Butyl 4-(benzylamino)azepane-1-carboxylate
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Overview
Description
Preparation Methods
The synthesis of tert-Butyl 4-(benzylamino)azepane-1-carboxylate typically involves the reaction of azepane derivatives with benzylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) . The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl 4-(benzylamino)azepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
tert-Butyl 4-(benzylamino)azepane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(benzylamino)azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The benzylamino group can form hydrogen bonds and other interactions with target molecules, influencing their activity. The azepane ring provides structural rigidity and can interact with various receptors or enzymes, modulating their function .
Comparison with Similar Compounds
tert-Butyl 4-(benzylamino)azepane-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(methylamino)azepane-1-carboxylate: This compound has a methylamino group instead of a benzylamino group, leading to different chemical and biological properties.
tert-Butyl 4-(2-ethoxy-1-fluoro-2-oxoethyl)azepane-1-carboxylate: This compound contains an ethoxy and fluoro group, which can significantly alter its reactivity and interactions.
tert-Butyl 4-(piperidin-4-yl)azepane-1-carboxylate: The presence of a piperidinyl group in this compound provides different structural and functional characteristics.
Properties
CAS No. |
878630-66-1 |
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Molecular Formula |
C18H28N2O2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
tert-butyl 4-(benzylamino)azepane-1-carboxylate |
InChI |
InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20-12-7-10-16(11-13-20)19-14-15-8-5-4-6-9-15/h4-6,8-9,16,19H,7,10-14H2,1-3H3 |
InChI Key |
JHPGUEHWMMKOAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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